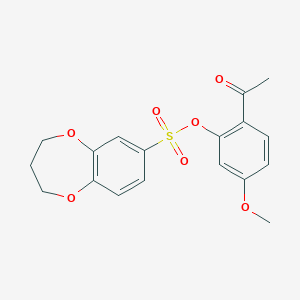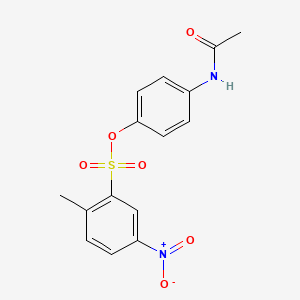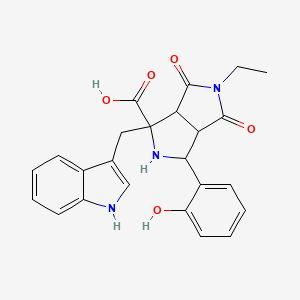
(4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone, also known as IMM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of a specific protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. By inhibiting PARP, IMM has been shown to have a range of effects on cellular processes, making it a promising tool for investigating various biological pathways.
Mecanismo De Acción
The mechanism of action of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone is based on its ability to inhibit PARP activity. PARP is an enzyme that plays a critical role in DNA repair processes, and its inhibition can lead to a range of effects on cellular processes. By inhibiting PARP, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to induce DNA damage, promote cell death, and enhance the effectiveness of certain chemotherapeutic agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone are complex and varied, depending on the specific cellular pathways that are affected. Some of the key effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone include the induction of DNA damage, the inhibition of DNA repair processes, and the promotion of cell death. Additionally, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to enhance the effectiveness of certain chemotherapeutic agents, making it a promising tool for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its high selectivity for PARP inhibition. This compound has been shown to be highly effective in inhibiting PARP activity, with minimal effects on other cellular processes. Additionally, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has a relatively low toxicity profile, making it a safe and reliable tool for scientific research.
One limitation of using (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its relatively high cost and complexity of synthesis. Additionally, the effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone on cellular processes can be complex and difficult to interpret, requiring careful experimental design and analysis.
Direcciones Futuras
There are many potential future directions for research on (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone. Some of the key areas of focus include:
1. Further investigation of the mechanisms underlying the effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone on PARP inhibition and cellular processes.
2. Exploration of the potential therapeutic applications of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in the treatment of cancer and other diseases.
3. Development of new and improved methods for synthesizing (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone and other PARP inhibitors.
4. Investigation of the potential use of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in combination with other chemotherapeutic agents to enhance their effectiveness.
5. Exploration of the potential use of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in other areas of scientific research, such as neuroscience and immunology.
In conclusion, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone is a promising compound that has been extensively studied for its potential applications in scientific research. As a potent and selective inhibitor of PARP, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has a range of effects on cellular processes that make it a valuable tool for investigating various biological pathways. While there are some limitations to using (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments, its potential applications in cancer research and other areas of scientific inquiry make it a compound worthy of further investigation.
Métodos De Síntesis
The synthesis of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone is typically achieved through a multi-step process involving the reaction of various chemicals, including 4-(4-bromophenyl)imidazole, morpholine, and 4-chlorobenzaldehyde. This process has been described in detail in several scientific publications, and the resulting compound has been shown to be highly pure and effective in inhibiting PARP activity.
Aplicaciones Científicas De Investigación
The primary application of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in scientific research is as a tool for investigating various biological pathways that involve PARP. This compound has been used in a range of studies to explore the role of PARP in DNA repair, cell death, and other cellular processes. Additionally, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to have potential therapeutic applications in the treatment of cancer and other diseases that involve abnormal PARP activity.
Propiedades
IUPAC Name |
(4-imidazol-1-ylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(16-7-9-19-10-8-16)12-1-3-13(4-2-12)17-6-5-15-11-17/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUJDJFKTOQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)




![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)

![N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)
![N-(4-fluorophenyl)-2-[[2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7538075.png)
![N-phenyl-1-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7538080.png)
